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Abstract: Zipalertinib (formerly CLN-081, TAS6417) is a novel, oral, irreversible epidermal

growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity and

potent activity against EGFR exon 20 insertion (ex20ins) mutations in non-small cell lung

cancer (NSCLC).[1][2][3] This document provides a comprehensive technical overview of the

pharmacokinetics (PK) and pharmacodynamics (PD) of Zipalertinib, synthesizing data from

key preclinical and clinical studies. It is intended for researchers, scientists, and drug

development professionals.

Mechanism of Action
Zipalertinib possesses a unique pyrrolopyrimidine scaffold that facilitates its potent and

selective inhibition.[1][4] It targets the ATP-binding site within the hinge region of the EGFR

kinase domain, forming an irreversible covalent bond with the cysteine residue at position 797.

[3] This mechanism is similar to other irreversible EGFR TKIs.[3]

A key differentiating feature of Zipalertinib is its high selectivity for EGFR ex20ins mutants

over wild-type (WT) EGFR.[5][6] Preclinical models demonstrated that this selectivity minimizes

the off-target inhibition of WT EGFR, which is commonly associated with significant

dermatologic and gastrointestinal toxicities like rash and diarrhea.[7] Furthermore, Zipalertinib
does not inhibit HER2, another receptor tyrosine kinase often implicated in off-target effects of

other TKIs.[2][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b611166?utm_src=pdf-interest
https://www.benchchem.com/product/b611166?utm_src=pdf-body
https://cullinanoncology.com/wp-content/uploads/2023/01/CLN081-ASCO-Oral-Presentation-CLN-081.pdf
https://ascopubs.org/doi/10.1200/JCO.23.00152
https://pmc.ncbi.nlm.nih.gov/articles/PMC10665789/
https://www.benchchem.com/product/b611166?utm_src=pdf-body
https://www.benchchem.com/product/b611166?utm_src=pdf-body
https://cullinanoncology.com/wp-content/uploads/2023/01/CLN081-ASCO-Oral-Presentation-CLN-081.pdf
https://www.researchgate.net/publication/371955145_Safety_Tolerability_and_Antitumor_Activity_of_Zipalertinib_Among_Patients_With_Non-Small-Cell_Lung_Cancer_Harboring_Epidermal_Growth_Factor_Receptor_Exon_20_Insertions
https://pmc.ncbi.nlm.nih.gov/articles/PMC10665789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10665789/
https://www.benchchem.com/product/b611166?utm_src=pdf-body
https://www.asco.org/abstracts-presentations/ABSTRACT461768
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.9007
https://ascopubs.org/doi/10.1200/JCO.23.00958
https://www.benchchem.com/product/b611166?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.23.00152
https://ascopubs.org/doi/10.1200/JCO.23.00958
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Downstream Signaling

EGFR
(Exon 20 Insertion Mutant)

ATP
RAS-RAF-MEK-ERK

Pathway

Activates

PI3K-AKT-mTOR
Pathway

Activates

EGF
(Ligand)

Binds

Zipalertinib

Irreversibly Inhibits
ATP Binding

Cell Proliferation,
Survival, Growth

Click to download full resolution via product page

Caption: Zipalertinib's Mechanism of Action on the EGFR Signaling Pathway.

Pharmacodynamics (PD)
The pharmacodynamic effects of Zipalertinib have been extensively evaluated through clinical

trials, primarily the Phase 1/2 REZILIENT1 study (NCT04036682).[2] These studies
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demonstrate robust anti-tumor activity in heavily pretreated patients with NSCLC harboring

EGFR ex20ins mutations.

Clinical Efficacy
Zipalertinib has shown meaningful and durable clinical responses across various patient

populations. The recommended Phase 2 dose (RP2D) was established as 100 mg

administered orally twice daily.[8] Below is a summary of key efficacy endpoints from the

REZILIENT1 trial.

Efficacy
Endpoint

Phase 1/2a
(All Doses,
n=73)

Phase 1/2a
(100 mg
BID, n=39)

Phase 2b
(Primary
Efficacy
Population,
n=176)

Phase 2b
(Post-
Chemother
apy Only,
n=125)

Phase 2b
(Post-
Chemo &
Amivantam
ab, n=30)

Confirmed

Objective

Response

Rate (ORR)

38.4%[2] 41%[2] 35.2%[8][9] 40%[9] 30%[9]

Median

Duration of

Response

(mDOR)

10

months[10]

Not

Reached[2]

8.8 months[8]

[9]
8.8 months[9]

14.7

months[9]

Median

Progression-

Free Survival

(mPFS)

10 months[2]

[10]

12 months[2]

[10]

9.4

months[11]
Not Reported Not Reported

Median Time

to Response
1.5 months[2] Not Reported Not Reported Not Reported Not Reported

As of the data

cutoff date of

May 9, 2022.

[2]
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Safety and Tolerability Profile
Zipalertinib's selectivity for mutant EGFR results in a manageable safety profile, with a lower

incidence of high-grade, wild-type EGFR-mediated toxicities compared to other TKIs.[7][10]

The most common treatment-related adverse events (TRAEs) are summarized below.

Treatment-Related Adverse Event (Any
Grade)

Frequency (All Doses, n=73)

Rash 80%[2][12]

Paronychia 32%[12]

Diarrhea 30%[2][12]

Fatigue 21%[12]

Anemia 19%[12]

Dry Skin 18%[6]

Stomatitis 20.1%[9]

Data from the Phase 2b safety population

(n=244) at the 100 mg dose.[9]

Importantly, no cases of grade 3 or higher drug-related rash or diarrhea were observed at the

100 mg BID dose or below in the Phase 1/2a study, underscoring its favorable therapeutic

window.[2][6]

Pharmacokinetics (PK)
The clinical development program for Zipalertinib was designed to characterize its PK profile.

[8][13] It is administered orally twice daily (BID).[13] While specific quantitative parameters

such as Cmax, Tmax, AUC, and half-life are not yet fully detailed in publicly available literature,

the overall PK profile is reported to be consistent with clinical observations.[1]

Key studies designed to assess PK include:
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Food Effect: Module A of the REZILIENT1 trial was specifically designed to assess the effect

of food on the PK profile of Zipalertinib.[13]

Drug-Drug Interactions (DDI): The ongoing REZILIENT2 study (NCT05967689) includes a

substudy to evaluate the potential DDI effects of Zipalertinib on cytochrome P450 (CYP)

enzyme and transporter substrates.[14][15]

CNS Penetration: While preclinical rodent models suggested Zipalertinib may not efficiently

cross the blood-brain barrier, clinical evidence indicates some intracranial activity.[2] Among

three patients with measurable CNS lesions, one achieved an intracranial partial response.

[2][10]

Experimental Protocols
REZILIENT1 Clinical Trial Protocol
The primary source of human PK and PD data is the REZILIENT1 (NCT04036682) trial, an

international, multi-center, open-label Phase 1/2 study.[2][13]

Objectives:

Phase 1 (Dose Escalation): To determine the safety, tolerability, and recommended Phase 2

dose (RP2D) of Zipalertinib monotherapy.[13]

Phase 2a/2b (Dose Expansion): To further characterize the safety and efficacy of

Zipalertinib at the RP2D.[13]

Key Methodologies:

Patient Population: Adults with locally-advanced or metastatic NSCLC harboring

documented EGFR ex20ins mutations who had received prior platinum-based

chemotherapy.[6][13]

Treatment: Zipalertinib administered orally twice daily in 21-day cycles.[5][6]

Primary Endpoints: Safety and tolerability (Phase 1), Objective Response Rate (ORR) per

RECIST v1.1 (Phase 2).[5][8]
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Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR),

Progression-Free Survival (PFS), Overall Survival (OS), and Pharmacokinetics.[5][16]
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Caption: Generalized Workflow of the REZILIENT1 Clinical Trial.

Preclinical Study Protocols
Initial pharmacodynamic characterization was performed using in vitro models. Zipalertinib
demonstrated potent inhibition of cell growth and EGFR signaling in established human cancer
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cell lines engineered to express various EGFR ex20ins mutations, such as NIH/3T3 and Ba/F3

cells.[2][3] These experiments established the drug's selectivity for mutant versus wild-type

EGFR, with a reported wild-type to mutant IC50 ratio of up to 134.[3]

Conclusion
Zipalertinib is a highly selective, irreversible EGFR TKI that has demonstrated clinically

meaningful and durable anti-tumor activity in patients with pretreated, advanced NSCLC

harboring EGFR exon 20 insertion mutations.[17] Its pharmacodynamic profile is characterized

by a high objective response rate and a manageable safety profile, notably with a low incidence

of severe rash and diarrhea, which is attributed to its selectivity over wild-type EGFR.[7][10]

The pharmacokinetic profile supports twice-daily oral dosing, with ongoing studies to fully

characterize food effects and drug-drug interaction potential.[13][14] The robust data from the

REZILIENT1 trial suggest Zipalertinib may become a significant treatment option for this

patient population.[11][18]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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